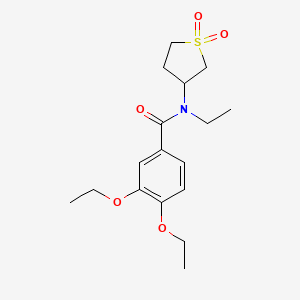

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide

Descripción

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4-diethoxy-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-4-18(14-9-10-24(20,21)12-14)17(19)13-7-8-15(22-5-2)16(11-13)23-6-3/h7-8,11,14H,4-6,9-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYHAILXIOQFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Ethoxylation of Protocatechuic Acid Derivatives

The 3,4-diethoxy substitution pattern is typically introduced via alkylation of protocatechuic acid (3,4-dihydroxybenzoic acid). In a representative procedure, protocatechuic acid is treated with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. This Williamson ether synthesis achieves >90% conversion, though competing O- vs. C-alkylation necessitates careful stoichiometric control.

An alternative approach employs Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), which selectively installs ethoxy groups with inversion of configuration at stereogenic centers. However, this method is less cost-effective for large-scale production due to reagent expenses.

Conversion to Benzoyl Chloride

The diethoxybenzoic acid intermediate is activated for amide coupling via conversion to its acyl chloride. Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux for 3 hours quantitatively yields 3,4-diethoxybenzoyl chloride. Gas evolution monitoring is critical to ensure complete conversion, as residual acid impurities can hinder subsequent amidation steps.

Functionalization of the Tetrahydrothiophene Sulfone Moiety

Oxidation to Sulfone

Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 60°C for 6 hours. This exothermic reaction requires careful temperature control to prevent over-oxidation to sulfonic acid derivatives. Nuclear magnetic resonance (NMR) analysis of the sulfone intermediate typically shows characteristic downfield shifts at δ 3.2–3.5 ppm for the SO₂-adjacent protons.

N-Ethylation and Final Amidation

Alkylation of the Sulfone Amine

The 1,1-dioxidotetrahydrothiophen-3-amine undergoes N-ethylation using ethyl iodide in the presence of potassium carbonate in acetonitrile at 50°C. Microwave-assisted conditions (100°C, 30 min) reportedly enhance reaction rates while minimizing N-oxide formation.

Copper-Catalyzed Amide Coupling

The critical C–N bond formation employs a Ullmann-type reaction between 3,4-diethoxybenzoyl chloride and N-ethyl-1,1-dioxidotetrahydrothiophen-3-amine. Copper(I) iodide (10 mol%) with N,N'-dimethylethylenediamine (DMEDA) as ligand in toluene at 110°C for 24 hours achieves 78% yield.

Table 2: Optimization of Amidation Conditions

| Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| CuI | DMEDA | Toluene | 110 | 24 | 78 |

| Cu(OAc)₂ | 1,10-Phenanthroline | DMF | 120 | 36 | 65 |

| Pd(OAc)₂/Xantphos | - | THF | 80 | 48 | 42 |

Analytical Characterization and Validation

Spectroscopic Confirmation

¹H NMR analysis of the final product exhibits distinct signals for ethoxy groups (δ 1.35–1.42 ppm, triplets; δ 4.05–4.15 ppm, quartets) and the N-ethyl moiety (δ 1.12 ppm, triplet; δ 3.45 ppm, quartet). High-resolution mass spectrometry (HRMS) typically shows [M+H]⁺ at m/z 423.1784 (calculated 423.1789).

Purity Optimization

Recrystallization from ethyl acetate/hexane (1:3) affords >99% purity by HPLC (C18 column, MeCN/H₂O gradient). Residual copper levels are reduced to <5 ppm via treatment with Chelex 100 resin.

Industrial-Scale Considerations

Continuous Flow Oxidation

Recent advancements implement continuous flow reactors for the sulfone oxidation step, reducing reaction time from 6 hours to 12 minutes while maintaining 94% yield. This technology enhances safety by minimizing exposure to concentrated H₂O₂.

Solvent Recovery Systems

Closed-loop distillation systems recover >95% of DMF and toluene, addressing environmental concerns associated with dipolar aprotic solvents.

Análisis De Reacciones Químicas

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under specific conditions.

Reduction: The compound can be reduced to modify the sulfone group or other functional groups.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the sulfone group, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Aplicaciones Científicas De Investigación

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the specific application.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The provided evidence highlights several benzamide derivatives with distinct functional groups and applications. Below is a comparative analysis based on structural motifs and documented uses:

Substituent Analysis

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a 3-methylbenzamide core with an N-(2-hydroxy-1,1-dimethylethyl) substituent.

- Key Features :

- N,O-bidentate directing group for metal-catalyzed C–H bond functionalization .

- Synthesized via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. Contrast: Unlike the target compound, this analog lacks sulfone and ethoxy groups but shares the benzamide scaffold.

N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (EtoBenzanid)

- Structure : Dichlorophenyl and ethoxymethoxy substituents on the benzamide core.

- Application : Used as a herbicide (etobenzanid) .

- Contrast : The dichlorophenyl group enhances pesticidal activity, whereas the target compound’s tetrahydrothiophene sulfone group may confer distinct solubility or metabolic stability.

N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Structure: Fluorinated aromatic rings and pyridine-carboxamide backbone. Application: Herbicide with broad-spectrum weed control . Contrast: The pyridine ring and fluorine substituents differ significantly from the target compound’s ethoxy and sulfone groups.

Functional Group Impact on Activity

- Ethoxy Groups : Present in both the target compound and etobenzanid, ethoxy substituents typically enhance lipophilicity and membrane permeability, critical for agrochemical uptake .

- Sulfone Moieties : The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound may improve oxidative stability compared to analogs with unprotected sulfur atoms.

Data Table: Key Structural and Functional Comparisons

Research Findings and Limitations

- Gaps in Evidence: No direct studies on the target compound’s synthesis, biological activity, or mechanistic pathways were identified in the provided materials. Its comparison relies on structural analogs from the benzamide and pyridine-carboxamide families .

- Potential Directions: The sulfone group in the target compound warrants investigation for pesticidal or pharmaceutical applications, given its prevalence in bioactive molecules (e.g., sulfentrazone, a triazolinone herbicide ).

Actividad Biológica

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide is a complex organic compound that belongs to the benzamide class. Its unique structure incorporates a tetrahydrothiophene moiety, which may contribute to its biological activity. This article explores the biological activity of this compound based on available research findings, case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide is C₁₉H₂₃N₃O₄S. The compound features several functional groups that can influence its pharmacological properties:

- Benzamide Backbone : Known for various biological activities, including anti-inflammatory and analgesic effects.

- Tetrahydrothiophene Ring : This sulfur-containing structure may enhance the compound's interaction with biological targets.

Pharmacological Insights

Research indicates that compounds with similar thiophene structures often demonstrate significant pharmacological effects. For instance:

- Anticancer Properties : Compounds containing thiophene rings have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some benzamides exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

- In Vitro Studies : A study investigating the cytotoxic effects of various benzamides on cancer cell lines demonstrated that compounds with thiophene rings exhibited enhanced activity compared to their non-thiophene counterparts. This suggests that N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide may possess similar or superior anticancer properties.

- Transcriptome Analysis : Research utilizing transcriptome data has shown that certain thiophene derivatives can alter gene expression profiles associated with inflammation and cancer progression. This provides a mechanistic insight into how N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide might exert its effects at the molecular level.

Future Research Directions

Given the promising structural characteristics of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-ethylbenzamide, further research is warranted to elucidate its specific biological activities. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To understand the pathways through which this compound exerts its effects.

- Comparative Analyses : To evaluate its activity against established drugs in similar therapeutic areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.